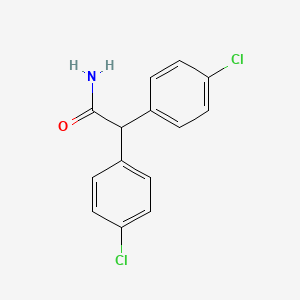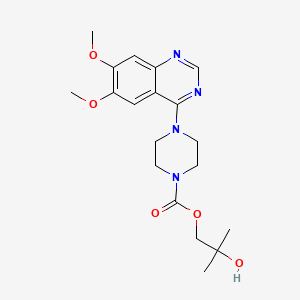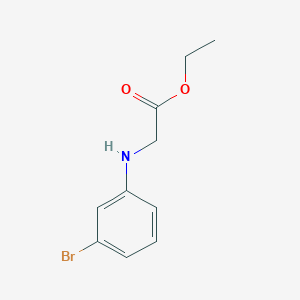
Ethyl 2-((3-bromophenyl)amino)acetate
Vue d'ensemble
Description
Ethyl 2-((3-bromophenyl)amino)acetate, also known as 3-BPA, is a synthetic compound used in a variety of scientific research applications. It is an important compound in the field of organic synthesis and has been used in a range of studies, from biological and medicinal research to the analysis of its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
A study on the synthesis and characterization of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcases advanced techniques in organic synthesis, including single-crystal X-ray diffraction. This research demonstrates the potential of similar compounds for detailed structural analysis and characterization, which could be applicable to Ethyl 2-((3-bromophenyl)amino)acetate (M. Sapnakumari et al., 2014).
Antimicrobial and Anticancer Potential
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents detail the development of compounds with promising biological activities. By exploring the antimicrobial potential of related structures, this study provides a foundation for further research into the biological applications of Ethyl 2-((3-bromophenyl)amino)acetate and similar compounds (K. Doraswamy & P. Ramana, 2013).
Chemoselective Acetylation for Drug Synthesis
Research on the chemoselective acetylation of 2-Aminophenol using immobilized lipase for the synthesis of antimalarial drug intermediates demonstrates innovative approaches to drug synthesis. This methodology could be extrapolated to the synthesis and modification of Ethyl 2-((3-bromophenyl)amino)acetate, indicating its potential in the synthesis of biologically active compounds (Deepali B Magadum & G. Yadav, 2018).
Innovative Synthetic Routes and Biological Activities
The study on microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity highlights innovative synthetic methodologies and the biological relevance of heterocyclic compounds. This suggests potential pathways for synthesizing and exploring the biological activities of Ethyl 2-((3-bromophenyl)amino)acetate and related compounds (M. Youssef & M. A. Amin, 2012).
Propriétés
IUPAC Name |
ethyl 2-(3-bromoanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASOGFHEWZGRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307188 | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-bromophenyl)amino)acetate | |
CAS RN |
2521-91-7 | |
| Record name | 2521-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

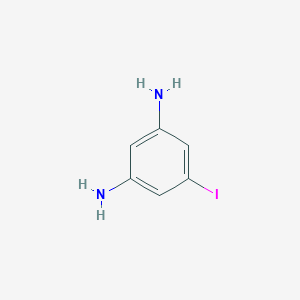
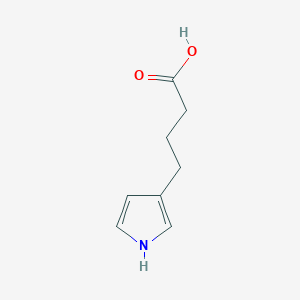

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)
